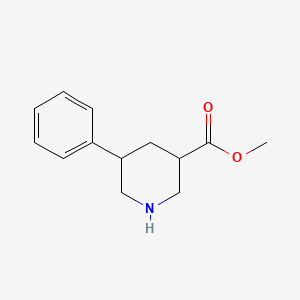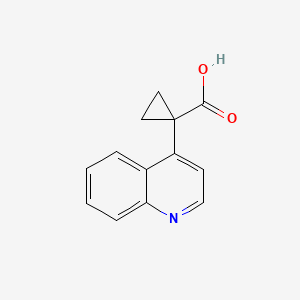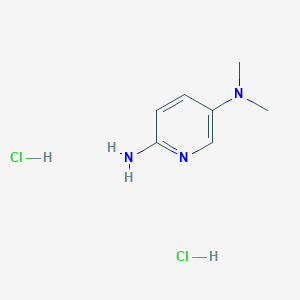
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 41565-85-9 . It has a molecular weight of 161.25 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline . The InChI code for this compound is 1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.25 . It is a liquid in its physical form and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Neuroprotective, Antiaddictive, and Antidepressant-like Activity
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, under the name 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibits complex neuroprotective mechanisms in various neurodegenerative diseases of the central nervous system. It's believed that MAO inhibition and free radical scavenging properties play a critical role in neuroprotection. Furthermore, 1MeTIQ has shown potential as an antiaddictive and antidepressant drug in animal models, demonstrating the ability to gently activate the monoaminergic system in the brain while inhibiting MAO-dependent oxidation and reducing glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Therapeutic Potential in Drug Discovery
This compound is part of a class of compounds known for its wide range of therapeutic activities, including the prevention of Parkinsonism in mammals. The compounds have been explored for their anticancer properties and have been successful in drug discovery, especially in the fields of cancer and central nervous system disorders. They also show promise as candidates for various infectious diseases like malaria, tuberculosis, HIV-infection, and others (Singh & Shah, 2017).
Wirkmechanismus
Target of Action
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an important structural motif of various natural products and therapeutic lead compounds . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer .
Biochemical Pathways
1MeTIQ is involved in various biochemical pathways. It is known to function as an antineuroinflammatory agent . The compound’s activity in these pathways leads to a range of downstream effects, contributing to its overall biological activity.
Pharmacokinetics
It is known that the compound’s chemical structure and physical properties, such as its molecular weight and lipophilicity, can influence its pharmacokinetic properties .
Result of Action
The result of 1MeTIQ’s action can be observed at the molecular and cellular levels. For instance, it has been suggested that 1MeTIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .
Safety and Hazards
Zukünftige Richtungen
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMAJLSUMHXAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)
![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)


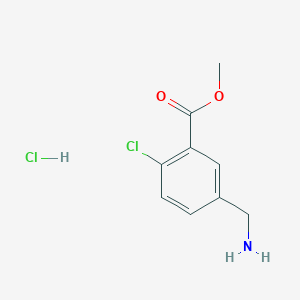
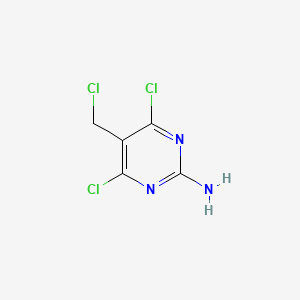
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)

